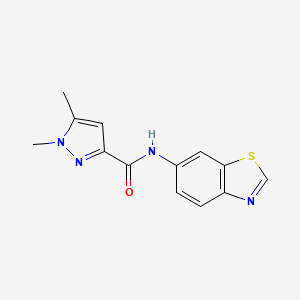

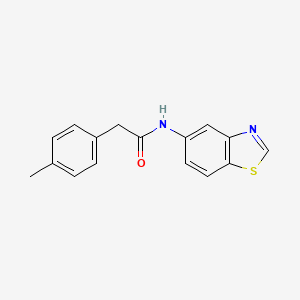

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing a fused benzene and thiazole ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-inflammatory properties . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

Some benzothiazole derivatives have been evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest ic50 values for cox-1 inhibition .

Result of Action

Benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities . Some of these compounds demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Action Environment

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces .

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Benzothiazole Derivation: The starting material, benzothiazole, can be synthesized through the reaction of 2-mercaptoaniline with acid chlorides.

Coupling Reaction: The benzothiazole derivative is then coupled with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using coupling agents such as carbodiimides (e.g., EDCI) or coupling reagents like HOBT (1-hydroxybenzotriazole).

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, and acidic conditions.

Reduction: LiAlH4, NaBH4, and anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles or pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is valuable in the development of new materials with unique properties.

Biology: N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as an antibacterial and antifungal agent. Its derivatives are being studied for their activity against various pathogens.

Medicine: This compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-arylamides: These compounds are structurally similar and have been studied for their antibacterial properties.

2-Aminobenzothiazoles: These derivatives are known for their diverse biological activities, including antifungal, antiprotozoal, and anticancer properties.

Uniqueness: N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern and the presence of the pyrazole ring, which may confer unique biological and chemical properties compared to other benzothiazole derivatives.

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTOBLQKNBCSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)

![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)

![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)

![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)

![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B6497108.png)

![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B6497116.png)

![N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6497119.png)